molecular formula C13H14N2O4 B1394625 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid CAS No. 940461-45-0

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid

Cat. No.: B1394625
CAS No.: 940461-45-0
M. Wt: 262.26 g/mol
InChI Key: YNVCXVONGMHDMV-UHFFFAOYSA-N
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Description

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butenoic acid backbone with a propionylamino phenyl group attached. It has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid typically involves the reaction of p-aminodiphenyl amine with maleic anhydride. This reaction is carried out in a suitable solvent under controlled conditions to yield the desired product . The reaction conditions may vary depending on the specific requirements, but common solvents include acetic acid and pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenyl-2-butenoic acid: Shares a similar butenoic acid backbone but with a phenyl group instead of a propionylamino phenyl group.

    4-Oxo-4-phenoxybutanoic acid: Another similar compound with a phenoxy group attached to the butenoic acid backbone.

Uniqueness

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-oxo-4-[4-(propanoylamino)anilino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-11(16)14-9-3-5-10(6-4-9)15-12(17)7-8-13(18)19/h3-8H,2H2,1H3,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCXVONGMHDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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